Cas no 1281898-75-6 (Phenyl(3-propoxyphenyl)methanol)

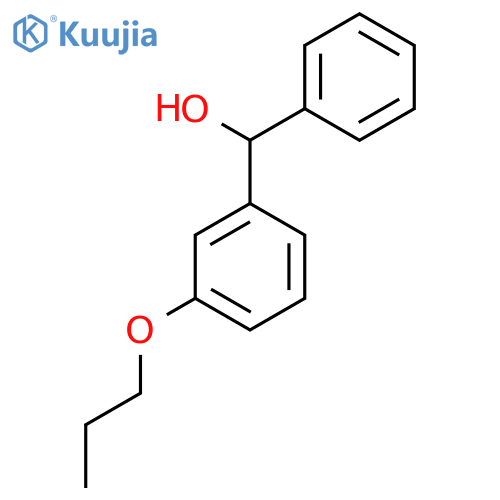

1281898-75-6 structure

商品名:Phenyl(3-propoxyphenyl)methanol

Phenyl(3-propoxyphenyl)methanol 化学的及び物理的性質

名前と識別子

-

- Phenyl(3-propoxyphenyl)methanol

- MFCD18037541

- AKOS012217833

- 1281898-75-6

-

- インチ: 1S/C16H18O2/c1-2-11-18-15-10-6-9-14(12-15)16(17)13-7-4-3-5-8-13/h3-10,12,16-17H,2,11H2,1H3

- InChIKey: PCVKKQRCPWPNAS-UHFFFAOYSA-N

- ほほえんだ: O(CCC)C1=CC=CC(=C1)C(C1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 242.130679813g/mol

- どういたいしつりょう: 242.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 29.5Ų

Phenyl(3-propoxyphenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB603372-250mg |

Phenyl(3-propoxyphenyl)methanol; . |

1281898-75-6 | 250mg |

€379.90 | 2024-07-19 | ||

| abcr | AB603372-1g |

Phenyl(3-propoxyphenyl)methanol; . |

1281898-75-6 | 1g |

€706.20 | 2024-07-19 | ||

| abcr | AB603372-5g |

Phenyl(3-propoxyphenyl)methanol; . |

1281898-75-6 | 5g |

€2386.50 | 2024-07-19 | ||

| abcr | AB603372-500mg |

Phenyl(3-propoxyphenyl)methanol; . |

1281898-75-6 | 500mg |

€519.80 | 2024-07-19 |

Phenyl(3-propoxyphenyl)methanol 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1281898-75-6 (Phenyl(3-propoxyphenyl)methanol) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1281898-75-6)

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):225/308/418/1414